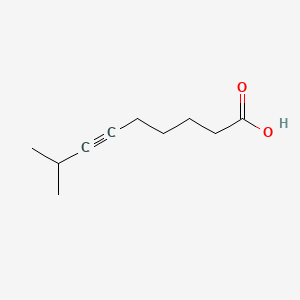

8-Methylnon-6-ynoic acid

Description

Properties

CAS No. |

780760-97-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.236 |

IUPAC Name |

8-methylnon-6-ynoic acid |

InChI |

InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-4,6,8H2,1-2H3,(H,11,12) |

InChI Key |

FACPYQQBJHYILA-UHFFFAOYSA-N |

SMILES |

CC(C)C#CCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 8-methylnon-6-ynoic acid with its saturated and unsaturated analogs:

Notes:

- The ynoic acid’s triple bond confers heightened reactivity in click chemistry and cycloaddition reactions compared to the enoic acid’s double bond .

- The enoic acid is a known metabolite in capsaicin biosynthesis, linking leucine/valine pathways to capsaicin production .

(E)-8-Methylnon-6-enoic Acid

- Synthesis : Produced via thermal degradation of capsaicin (a vanilloid in chili peppers) .

- Applications: Precursor for capsiate (vanillyl ester), a non-pungent capsaicin analog with bioactive properties . Used in acyl chloride form (trans-8-methyl-6-nonenoyl chloride) for esterification reactions .

8-Methylnonanoic Acid

- Synthesis: Prepared via reaction of 8-methylnonanoic acid with glycine, yielding (8-methylnonanoyl)glycine in 91% yield under mild conditions (65°C, 1 hour) .

- Applications : Intermediate in peptide mimetics and surfactant research.

8-Methylnon-6-ynoic Acid (Hypothetical)

- Predicted Reactivity : The alkyne group enables Huisgen cycloaddition (e.g., with azides) for bioconjugation or polymer chemistry.

- Potential Applications: Pharmaceutical intermediate or probe in bioorthogonal chemistry.

Research Findings

Capsaicin Degradation: Thermal processing of capsaicin generates (E)-8-methylnon-6-enoic acid, which retains bioactivity but lacks pungency .

Synthetic Efficiency: 8-Methylnonanoic acid derivatives are synthesized in high yields (>90%) under scalable conditions, demonstrating industrial viability .

Structural Insights: NMR and HRESIMS data confirm the trans configuration of the enoic acid’s double bond, critical for its esterification reactivity .

Q & A

Q. What are the standard synthetic routes for 8-Methylnon-6-ynoic acid, and how can purity be validated?

Methodological Answer:

- Synthesis : Common methods include alkyne functionalization via Sonogashira coupling or Cadiot-Chodkiewicz reactions, followed by carboxylation. For example, coupling 8-methylnon-6-yne with a protected CO₂ precursor under palladium catalysis .

- Characterization : Use NMR (¹H/¹³C) to confirm alkyne (δ ~2.0–3.0 ppm) and carboxylic acid (δ ~10–12 ppm) groups. GC-MS can verify molecular weight (MW: 168.24 g/mol) and detect impurities. Purity ≥95% is typically required for reproducible studies, assessed via HPLC with UV detection at 210 nm .

Q. How should researchers design initial experiments to study the compound’s stability under varying conditions?

Methodological Answer:

- Stability Testing :

Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C to detect decomposition.

pH Sensitivity : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy over 24 hours.

Light Exposure : Conduct photostability tests under UV/visible light (ICH Q1B guidelines).

Q. What are the key spectral benchmarks (NMR, IR) for confirming 8-Methylnon-6-ynoic acid’s structure?

Methodological Answer:

- NMR :

- ¹H: Terminal alkyne protons (C≡CH) at δ ~1.8–2.2 ppm (triplet, J = 2.6 Hz).

- ¹³C: Alkyne carbons at δ ~70–85 ppm (sp-hybridized), carboxylic carbon at δ ~170–175 ppm.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect coupling constants.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity.

- Step 3 : Rule out impurities via high-resolution MS. If unresolved, consider dynamic effects (e.g., rotational barriers) or isotopic labeling for clarity .

Q. What strategies optimize the compound’s catalytic applications despite its low solubility in polar solvents?

Methodological Answer:

- Functionalization : Introduce solubilizing groups (e.g., PEG chains) via esterification of the carboxylic acid.

- Nanocarrier Systems : Encapsulate in cyclodextrins or liposomes to enhance aqueous dispersion.

- Activity Testing : Use kinetic assays (e.g., UV-Vis monitoring of substrate conversion) to compare modified vs. native compound efficacy .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (cell lines, concentrations, controls) from primary sources. For example, IC₅₀ values may vary due to differential cell permeability.

- Standardization : Replicate experiments using harmonized protocols (e.g., OECD guidelines for cytotoxicity).

- Statistical Validation : Apply ANOVA or Bayesian inference to assess variability significance. Report confidence intervals to contextualize findings .

Q. What advanced computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT/MD Simulations : Model transition states for alkyne-carboxylation reactions using Gaussian or ORCA software.

- Solvent Effects : Apply COSMO-RS to predict solvation energies in ionic liquids or supercritical CO₂.

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Data Presentation & Reproducibility Guidelines

- Raw Data : Include spectra, chromatograms, and kinetic curves in supplementary materials. Label axes clearly (e.g., “Wavelength (nm)” vs. “Absorbance”) .

- Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column batch) and environmental controls (humidity, temperature) .

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.